Molecular Weight Advantage of 6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Over PP2 for Lead-Like Library Construction
The target compound (MW = 259.69 g/mol) exhibits a molecular weight that is 42.1 g/mol (approximately 14%) lower than the widely used Src-family inhibitor PP2 (MW = 301.8 g/mol), placing it more favorably within lead-like chemical space [1]. This MW reduction results in a lower calculated logP (estimated ~2.2–2.6 vs. ~3.5 for PP2) and improved ligand efficiency metrics, critical parameters for fragment-to-lead and lead optimization campaigns [2]. In the context of the phenylpyrazolo[3,4-d]pyrimidine scaffold, which has demonstrated potent multitarget inhibition against EGFR WT (IC50 range 0.3–24 µM) and VEGFR-2, maintaining a lower MW while retaining the core pharmacophore is essential for balancing potency with drug-like properties [3].
| Evidence Dimension | Molecular weight (MW) and drug-likeness |
|---|---|
| Target Compound Data | MW = 259.69 g/mol; LogP (XLogP3-AA) = 2.2; HBD = 1; HBA = 5; Rotatable bonds = 2 |
| Comparator Or Baseline | PP2 (CAS 172889-27-9): MW = 301.8 g/mol; LogP ≈ 3.5; 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine scaffold |
| Quantified Difference | MW reduction of 42.1 g/mol (14% lower); estimated ΔLogP ≈ −1.3 units |
| Conditions | Physicochemical property predictions computed by PubChem (XLogP3-AA) and comparative analysis |
Why This Matters
Lower MW and LogP align the target compound more closely with lead-like criteria (Rule-of-Three for fragments or Rule-of-Five for leads), increasing its utility as a starting scaffold for kinase inhibitor programs compared to the heavier, more lipophilic PP2 scaffold.
- [1] PubChem Compound Summary. 6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. PP2 (CID 4878). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-03). View Source
- [2] Schenone, S.; Radi, M.; Musumeci, F.; Brullo, C.; Botta, M. Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors. Chemical Reviews 2014, 114, 7189–7238. View Source
- [3] Elkanzi, N.A.A.; et al. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. International Journal of Molecular Sciences 2023, 24, 15026. View Source
